molecular formula C10H14ClN B8267621 N-(2-Chloro-6-methylbenzyl)ethanamine

N-(2-Chloro-6-methylbenzyl)ethanamine

Cat. No.: B8267621
M. Wt: 183.68 g/mol
InChI Key: RYTGIDHBLVMGDR-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylbenzyl)ethanamine is a substituted benzylamine derivative characterized by a chloro group at the 2-position and a methyl group at the 6-position of the benzene ring, with an ethylamine side chain. The compound’s molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol (estimated).

Properties

IUPAC Name

N-[(2-chloro-6-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-12-7-9-8(2)5-4-6-10(9)11/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTGIDHBLVMGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC=C1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylbenzyl)ethanamine typically involves the reaction of 2-chloro-6-methylbenzyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylbenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia, under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzylamines, depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloro-6-methylbenzyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity. The ethanamine moiety can interact with active sites or binding pockets, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares N-(2-Chloro-6-methylbenzyl)ethanamine with key analogs:

Compound Name Substituents on Benzyl Ring Amine Group Molecular Formula CAS Number Notable Properties/Applications
This compound 2-Cl, 6-CH₃ Ethylamine C₁₀H₁₄ClN Not provided Unknown; likely intermediate or ligand
25C-NBOMe 2,5-(OCH₃)₂, 4-Cl on phenyl N-(2-OCH₃-benzyl) C₁₉H₂₂ClNO₃ 1227608-02-7 Potent 5-HT₂A agonist; psychoactive
N-Ethyl-2-chloro-6-fluorobenzylamine 2-Cl, 6-F Ethylamine C₉H₁₁ClFN 62924-59-8 Intermediate in organic synthesis
N-(2-Chloro-6-(dioxoborolan-2-yl)benzyl)-N-ethylethanamine 2-Cl, 6-boronate ester Ethylamine C₁₇H₂₈BCl₂NO₂ BD01528145 Boron-containing building block
2-Chloro-N-(2-chloroethyl)-N-ethylethanamine Chloroethyl side chain Ethylamine C₆H₁₂Cl₂N₂ Not provided Precursor for chemical agents

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity
  • Chloro vs. Methoxy Groups: The 25C-NBOMe series (e.g., 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) incorporates methoxy groups, enhancing serotonin receptor binding via hydrogen bonding and π-stacking interactions.
  • Halogen Variation : Replacing the methyl group in the target compound with fluorine (as in N-Ethyl-2-chloro-6-fluorobenzylamine) introduces stronger electronegativity, altering metabolic stability and intermolecular interactions.

Research Findings and Data

Metabolic and Stability Studies

  • NBOMe Compounds : Rapid metabolism via O-demethylation and hydroxylation leads to toxic metabolites, whereas the absence of methoxy groups in this compound may result in slower hepatic clearance.
  • Halogenated Derivatives : Fluorine substitution (e.g., N-Ethyl-2-chloro-6-fluorobenzylamine) enhances resistance to oxidative degradation compared to chlorine.

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